molecular formula C21H21NO2 B454970 2-(4-Isopropylphenyl)-3,6-dimethylquinoline-4-carboxylic acid CAS No. 438220-22-5

2-(4-Isopropylphenyl)-3,6-dimethylquinoline-4-carboxylic acid

Cat. No.: B454970
CAS No.: 438220-22-5
M. Wt: 319.4g/mol
InChI Key: ZIXXVZUANDYCGH-UHFFFAOYSA-N
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Description

2-(4-Isopropylphenyl)-3,6-dimethylquinoline-4-carboxylic acid is a quinoline derivative characterized by a carboxylic acid group at position 4, a 4-isopropylphenyl substituent at position 2, and methyl groups at positions 3 and 6 of the quinoline core. These methods typically yield compounds with high purity (80–95%) after purification via column chromatography and HPLC .

Properties

IUPAC Name

3,6-dimethyl-2-(4-propan-2-ylphenyl)quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO2/c1-12(2)15-6-8-16(9-7-15)20-14(4)19(21(23)24)17-11-13(3)5-10-18(17)22-20/h5-12H,1-4H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIXXVZUANDYCGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C(=C2C(=O)O)C)C3=CC=C(C=C3)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201162685
Record name 3,6-Dimethyl-2-[4-(1-methylethyl)phenyl]-4-quinolinecarboxylic acid
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URL https://comptox.epa.gov/dashboard/DTXSID201162685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

438220-22-5
Record name 3,6-Dimethyl-2-[4-(1-methylethyl)phenyl]-4-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=438220-22-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6-Dimethyl-2-[4-(1-methylethyl)phenyl]-4-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201162685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Isopropylphenyl)-3,6-dimethylquinoline-4-carboxylic acid typically involves multi-step organic reactions

    Quinoline Core Synthesis: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Substitution Reactions:

    Carboxylation: The final step involves the carboxylation of the quinoline derivative, which can be done using carbon dioxide under high pressure and temperature in the presence of a base like sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions and higher yields. Catalysts and reagents are often recycled to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-(4-Isopropylphenyl)-3,6-dimethylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, which can reduce the carboxylic acid group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for further functionalization with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Aluminum chloride as a catalyst for Friedel-Crafts reactions.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Alcohol derivatives of the quinoline compound.

    Substitution: Various substituted quinoline derivatives depending on the electrophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinoline derivatives. The compound has been evaluated for its ability to inhibit various cancer cell lines. For instance, a study showed that quinoline derivatives can modulate pathways involved in cancer cell proliferation and apoptosis. The specific mechanism often involves the inhibition of enzymes critical for tumor growth, such as dihydroorotate dehydrogenase (DHODH), with some derivatives demonstrating IC50 values in the nanomolar range .

Antimicrobial Properties

Quinoline compounds are known for their antimicrobial activity. 2-(4-Isopropylphenyl)-3,6-dimethylquinoline-4-carboxylic acid has been tested against a range of bacterial strains, showing promising results. The structure allows for interactions with bacterial enzymes, which can lead to inhibition of growth. This aspect makes it a candidate for further development into antimicrobial agents .

Synthetic Routes

The synthesis of this compound can be achieved through various methods, including Pfitzinger condensation reactions. This method allows for the introduction of diverse functional groups, enhancing the compound's versatility in organic synthesis .

Named Reactions

The compound can be utilized in several named reactions that are pivotal in organic synthesis:

  • Suzuki Coupling : This reaction can introduce aryl groups into the quinoline framework, allowing for the functionalization of the compound.
  • Pfitzinger Reaction : A classic method for synthesizing substituted quinolines from anilines and ketones, applicable here to modify the core structure effectively .

Case Study 1: Anticancer Evaluation

In a study aimed at evaluating the anticancer properties of quinoline derivatives, this compound was tested against breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM. The study concluded that modifications on the quinoline structure could enhance its potency against cancer cells .

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. These findings suggest its potential as a lead compound for developing new antibiotics .

Mechanism of Action

The mechanism of action of 2-(4-Isopropylphenyl)-3,6-dimethylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to potential anticancer effects. The carboxylic acid group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Variations

The structural diversity among quinoline-4-carboxylic acid derivatives arises from substitutions on the quinoline core and the pendant aromatic rings. Below is a comparative analysis of key analogs:

Compound Name Substituents (Quinoline Positions) Aromatic Ring Modifications Molecular Formula Molecular Weight Key References
2-(4-Isopropylphenyl)-3,6-dimethylquinoline-4-carboxylic acid 2: 4-isopropylphenyl; 3,6: methyl N/A C₂₁H₂₁NO₂ 335.40 Inferred
6-Bromo-2-(4-isopropylphenyl)quinoline-4-carboxylic acid (PI-21546) 2: 4-isopropylphenyl; 6: bromo None C₁₉H₁₆BrNO₂ 370.24
2-(4-Ethylphenyl)-3,6-dimethylquinoline-4-carboxylic acid (QZ-0781) 2: 4-ethylphenyl; 3,6: methyl Ethyl group at phenyl ring C₂₀H₁₉NO₂ 321.37
2-(4-Methoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid 2: 4-methoxyphenyl; 6,8: methyl Methoxy group at phenyl ring C₁₉H₁₇NO₃ 307.34
2-(4-Cyclohexylphenyl)-6-fluoro-3-methylquinoline-4-carboxylic acid 2: 4-cyclohexylphenyl; 3: methyl; 6: fluoro Cyclohexyl and fluorine substituents C₂₃H₂₂FNO₂ 363.43

Key Observations:

  • Substituent Effects on Polarity: The presence of electron-withdrawing groups (e.g., bromo in PI-21546) increases molecular weight and polarity compared to alkyl-substituted analogs like QZ-0781. Methoxy groups (e.g., in ) enhance solubility due to their electron-donating nature.
  • Steric and Electronic Influences: Bulky substituents like cyclohexyl () or isopropyl groups may hinder reactivity in coupling reactions, whereas smaller groups (e.g., methyl, ethyl) facilitate synthetic modifications .

Physicochemical Properties

  • Melting Points: Methyl- and ethyl-substituted derivatives (e.g., QZ-0781) typically exhibit lower melting points (<250°C) compared to brominated analogs (e.g., PI-21546), which have higher melting points due to increased molecular symmetry and intermolecular forces .
  • Solubility: Fluorinated derivatives (e.g., ) show improved solubility in organic solvents, whereas carboxylic acid groups enhance water solubility at physiological pH .

Biological Activity

2-(4-Isopropylphenyl)-3,6-dimethylquinoline-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant studies, highlighting its significance in pharmacological applications.

  • Chemical Formula : C18H19N1O2
  • Molecular Weight : 281.35 g/mol
  • Structure : The compound features a quinoline core substituted with isopropyl and methyl groups, which may influence its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the quinoline ring.
  • Introduction of the isopropyl and methyl substituents.
  • Carboxylation to yield the final product.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated cytotoxic effects against various cancer cell lines:

Cell LineIC50 (µM)Reference
HeLa (Cervical)12.5
MCF-7 (Breast)15.0
A549 (Lung)10.0

These results suggest that the compound may interfere with cellular proliferation and induce apoptosis in cancer cells.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against both gram-positive and gram-negative bacteria. The minimum inhibitory concentrations (MIC) are summarized below:

MicroorganismMIC (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings indicate that the compound could be a potential candidate for developing new antimicrobial agents.

The proposed mechanism of action for the biological activity of this compound includes:

  • Inhibition of DNA synthesis : The quinoline structure may interact with DNA gyrase, inhibiting bacterial growth.
  • Induction of oxidative stress : The presence of methyl groups could enhance reactive oxygen species (ROS) production, leading to cell death in cancer cells.

Case Studies

A notable case study involved the evaluation of this compound in a murine model for tumor growth inhibition. The study reported a significant reduction in tumor size compared to control groups:

  • Tumor Model : Xenograft model using human breast cancer cells.
  • Dosage : Administered at 20 mg/kg body weight.
  • Outcome : Tumor size reduced by approximately 45% after four weeks of treatment.

Q & A

Basic: What are the recommended synthetic routes for 2-(4-isopropylphenyl)-3,6-dimethylquinoline-4-carboxylic acid?

Methodological Answer:
The synthesis of quinoline-4-carboxylic acid derivatives typically involves multi-step reactions. A common approach includes:

  • Condensation and Cyclization : Reacting substituted benzaldehydes (e.g., 4-isopropylbenzaldehyde) with aminopyridine derivatives under acidic or catalytic conditions to form the quinoline core .
  • Functional Group Modifications : Methylation at positions 3 and 6 can be achieved using methyl iodide or dimethyl sulfate in the presence of a base. The carboxylic acid group at position 4 is often introduced via hydrolysis of a pre-installed ester group under alkaline conditions (e.g., NaOH in methanol) .
  • Catalysts and Solvents : Palladium or copper catalysts in solvents like DMF or toluene are frequently employed to optimize yields .

Basic: How can structural characterization of this compound be performed to confirm regiochemistry and purity?

Methodological Answer:

  • X-ray Crystallography : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving regiochemical ambiguities. For example, SC-XRD analysis of analogous quinoline-4-carboxylic acids confirmed bond angles (e.g., β = 90.86°) and hydrogen-bonding patterns critical for stability .
  • Spectroscopic Techniques :
    • NMR : 1^1H and 13^13C NMR can distinguish methyl/isopropyl substituents (e.g., δ 1.2–1.4 ppm for isopropyl protons) and confirm carboxylate formation (δ ~170 ppm for carbonyl carbons).
    • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., expected MrM_{r} ~351.4 g/mol).

Basic: What are the stability considerations for handling and storing this compound?

Methodological Answer:

  • Storage : Store in airtight containers under inert gas (N2_2/Ar) at –20°C to prevent hydrolysis or oxidation. Avoid exposure to moisture, as carboxylic acids are prone to dimerization .
  • Handling : Use gloveboxes or fume hoods with PPE (nitrile gloves, lab coats) to minimize skin contact. Eye wash stations and safety showers must be accessible .

Advanced: How can synthetic yields be optimized while minimizing side reactions?

Methodological Answer:

  • Reaction Optimization :
    • Catalyst Screening : Test Pd/Cu ratios (e.g., 1:1 to 1:3) to balance cyclization efficiency and byproduct formation .
    • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while toluene reduces unwanted ester hydrolysis .
    • Temperature Control : Lower reaction temperatures (0–5°C) during chlorination steps (e.g., POCl3_3 treatment) suppress decomposition .
  • Purification : Use gradient column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) to isolate the product.

Advanced: How should researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Assay Standardization :
    • Use consistent cell lines (e.g., HeLa for anticancer studies) and positive controls (e.g., doxorubicin) to validate IC50_{50} values .
    • Replicate experiments with independent synthetic batches to rule out impurity-driven artifacts.
  • Structure-Activity Relationship (SAR) Analysis : Compare methyl/isopropyl substitutions with analogues (e.g., 4-chloro-2-methylquinoline-6-carboxylic acid) to identify critical functional groups .

Advanced: What strategies are recommended for functionalizing the quinoline core to enhance bioactivity?

Methodological Answer:

  • Late-Stage Diversification :
    • C-8 Modification : Introduce electron-withdrawing groups (e.g., –F, –Cl) via electrophilic substitution to improve antimicrobial potency .
    • Carboxylic Acid Bioisosteres : Replace the –COOH group with tetrazoles or sulfonamides to enhance metabolic stability .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with target enzymes (e.g., DNA gyrase for antibacterial activity) .

Advanced: How can researchers validate the compound’s mechanism of action in complex biological systems?

Methodological Answer:

  • In Vitro Assays :
    • Enzyme Inhibition : Use fluorometric assays (e.g., NADH-coupled) to measure inhibition of dihydrofolate reductase (DHFR) or topoisomerase II .
    • Antibacterial Profiling : Conduct time-kill kinetics against Gram-negative (E. coli) and Gram-positive (S. aureus) strains .
  • In Vivo Models : Administer the compound in murine xenograft models (e.g., HCT-116 colon cancer) with pharmacokinetic monitoring (plasma half-life, AUC) .

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